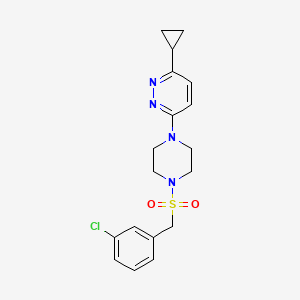![molecular formula C24H29FN4O4S B2556569 N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 932996-35-5](/img/structure/B2556569.png)
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Research has explored the chemical synthesis and modification of compounds related to N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide. The condensation reactions involving aminofluorene derivatives with dibromoalkanes, including compounds structurally similar to the one , have been investigated to produce various N, N'-(2-fluorenyl) derivatives. These studies contribute to the understanding of synthetic pathways and the potential for creating novel compounds with varied therapeutic and chemical properties (Barak, 1968).
Antimicrobial Activity
A significant area of application for compounds structurally related to the query compound is in antimicrobial activity. Synthesis of novel derivatives and their subsequent evaluation against various microbial strains have been documented. For instance, derivatives synthesized for antimicrobial purposes showed potent inhibitory activity against both Gram-positive and Gram-negative bacteria, highlighting the potential for these compounds to be developed into new antimicrobial agents (Krishnamurthy et al., 2011).
Antibacterial Agents
The quest for new antibacterial agents has also seen the synthesis of tetracyclic quinolone antibacterials incorporating piperazinyl derivatives, reflecting structural similarities to the query compound. These studies revealed that certain derivatives exhibit potent activity against a wide range of Gram-positive and Gram-negative bacteria, suggesting their potential utility in developing new antibacterial therapies (Taguchi et al., 1992).
Catalytic Applications
Moreover, the compound's structural components, such as the piperazine and carboxamide groups, have been explored for their catalytic applications. Studies have shown that derivatives of piperazine-2-carboxylic acid, for instance, serve as highly enantioselective Lewis base catalysts for various chemical reactions, demonstrating the compound's potential in synthetic organic chemistry (Wang et al., 2006).
Anticancer Activity
The exploration of novel compounds for anticancer activity includes research on derivatives bearing structural resemblance to the query compound. These studies aim to evaluate their efficacy against cancer cell lines, contributing to the discovery of potential anticancer agents (Rehman et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S/c1-18-6-8-20(9-7-18)29-17-19(16-23(29)30)24(31)26-10-15-34(32,33)28-13-11-27(12-14-28)22-5-3-2-4-21(22)25/h2-9,19H,10-17H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXCBISMSHROQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

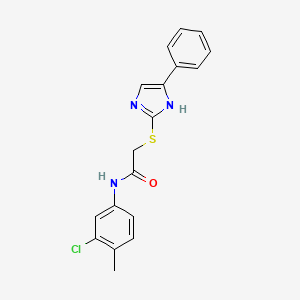
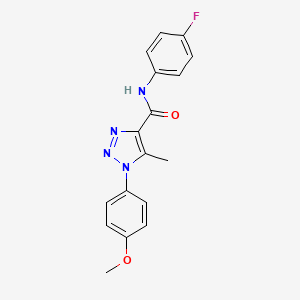
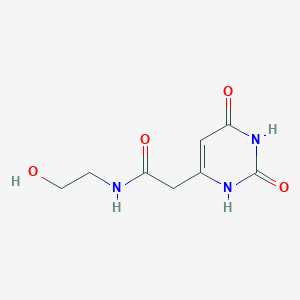
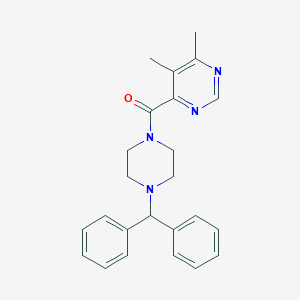
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2556494.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide](/img/structure/B2556495.png)
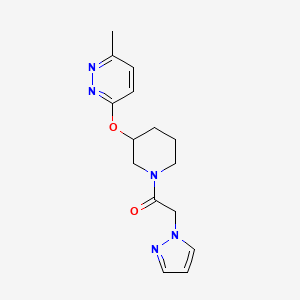
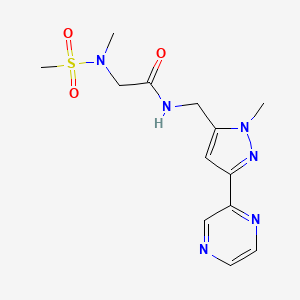


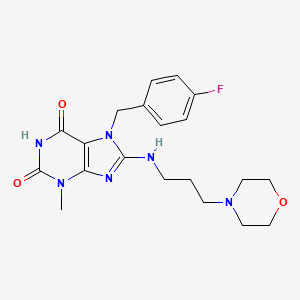
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)
![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)
